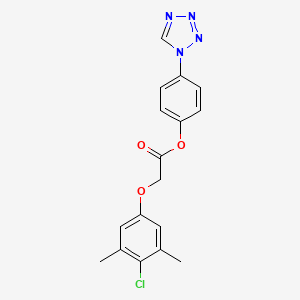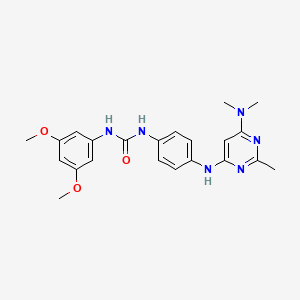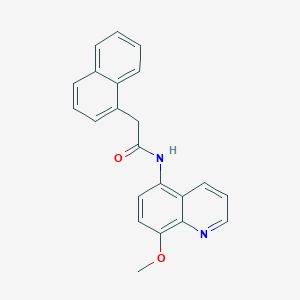
4-(1H-tetrazol-1-yl)phenyl (4-chloro-3,5-dimethylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETATE is a complex organic compound that features a tetrazole ring and a phenoxyacetate moiety. Tetrazoles are known for their diverse applications in medicinal chemistry, material science, and as bioisosteres of carboxylic acids . The compound’s unique structure allows it to participate in various chemical reactions and makes it a valuable subject for scientific research.
Preparation Methods
The synthesis of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETATE typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through a involving the reaction of azides with alkynes under copper-catalyzed conditions.
Phenoxyacetate Formation: The phenoxyacetate moiety can be synthesized by reacting 4-chloro-3,5-dimethylphenol with chloroacetic acid under basic conditions.
Coupling Reaction: The final step involves coupling the tetrazole derivative with the phenoxyacetate under suitable conditions to form the desired compound.
Chemical Reactions Analysis
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETATE undergoes various chemical reactions:
Reduction: Reduction of the tetrazole ring can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and phenoxy positions.
Common reagents used in these reactions include sodium azide, copper catalysts, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETATE has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its bioisosteric properties.
Material Science: The compound’s stability and reactivity make it suitable for use in advanced materials.
Biological Studies: It is employed in biochemical assays and as a ligand in molecular docking studies.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETATE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETATE is unique due to its combination of a tetrazole ring and a phenoxyacetate moiety. Similar compounds include:
1,3,5-Tris(1H-tetrazol-5-yl)benzene: Known for its high nitrogen content and energetic properties.
4-(1H-Tetrazol-5-yl)benzaldehyde: Used in various synthetic applications.
These compounds share some structural similarities but differ in their specific applications and reactivity.
Properties
Molecular Formula |
C17H15ClN4O3 |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 2-(4-chloro-3,5-dimethylphenoxy)acetate |
InChI |
InChI=1S/C17H15ClN4O3/c1-11-7-15(8-12(2)17(11)18)24-9-16(23)25-14-5-3-13(4-6-14)22-10-19-20-21-22/h3-8,10H,9H2,1-2H3 |
InChI Key |
YUUSOMSHERCYML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)OC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(tert-butylsulfanyl)ethyl]-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11334046.png)
![8-(3-hydroxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11334051.png)
![N-({1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B11334054.png)
![N-[2-(tert-butylsulfanyl)ethyl]-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11334057.png)
![3-[2-(morpholin-4-yl)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11334065.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11334076.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-methoxybenzamide](/img/structure/B11334079.png)

![4-(1H-tetrazol-1-yl)phenyl [5-methyl-2-(propan-2-yl)phenoxy]acetate](/img/structure/B11334082.png)
![7-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11334097.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2-ethoxyphenyl)piperidine-4-carboxamide](/img/structure/B11334111.png)

![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11334122.png)
